

# Spectroscopic Analysis of Phenyl Methanesulfonate: A Technical Guide

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## Compound of Interest

Compound Name: Phenyl methanesulfonate

Cat. No.: B095244

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This technical guide provides a comprehensive overview of the spectroscopic data for **Phenyl Methanesulfonate** (CAS 16156-59-5), a key intermediate in organic synthesis. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition, to support research and development activities.

## Chemical Properties

Property	Value	Reference
Molecular Formula	C <sub>7</sub> H <sub>8</sub> O <sub>3</sub> S	[1]
Molecular Weight	172.20 g/mol	[1]
Melting Point	58-61 °C	[2]
Boiling Point	279 °C	[2]
IUPAC Name	phenyl methanesulfonate	[1]
SMILES	CS(=O)(=O)OC1=CC=CC=C1	[2]

## Spectroscopic Data

The following sections present the available spectroscopic data for **Phenyl methanesulfonate**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Assignment
~7.4	m	Aromatic Protons (Ortho, Meta, Para)
~3.1	s	Methyl Protons (-CH <sub>3</sub> )

Note: Specific chemical shifts and coupling constants for the aromatic protons were not explicitly available in the searched literature. The multiplet at ~7.4 ppm represents the overlapping signals of the ortho, meta, and para protons of the phenyl group.

Chemical Shift ( $\delta$ ) ppm	Assignment
~149	C-O (Aromatic)
~129	C-H (Aromatic)
~127	C-H (Aromatic)
~122	C-H (Aromatic)
~38	-CH <sub>3</sub>

Note: The assignments are based on typical chemical shifts for similar functional groups. The signals for the aromatic carbons may vary slightly depending on the solvent and experimental conditions.

## Infrared (IR) Spectroscopy

The IR spectrum of **Phenyl methanesulfonate** exhibits characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3100-3000	Medium	Aromatic C-H Stretch
~2950	Medium	Aliphatic C-H Stretch (-CH <sub>3</sub> )
~1370	Strong	S=O Asymmetric Stretch
~1180	Strong	S=O Symmetric Stretch
~1200	Strong	C-O Stretch (Aromatic Ester)
~1000	Strong	S-O Stretch

## Mass Spectrometry (MS)

A mass spectrum for **Phenyl methanesulfonate** was not found in the publicly available databases searched for this guide. However, based on its structure, the following fragmentation patterns would be expected under Electron Impact (EI) ionization.

m/z	Proposed Fragment
172	[M] <sup>+</sup> (Molecular Ion)
93	[C <sub>6</sub> H <sub>5</sub> O] <sup>+</sup>
79	[CH <sub>3</sub> SO <sub>2</sub> ] <sup>+</sup>
77	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>
65	[C <sub>5</sub> H <sub>5</sub> ] <sup>+</sup>

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

### NMR Spectroscopy (<sup>1</sup>H and <sup>13</sup>C)

Sample Preparation:

- Accurately weigh 10-20 mg of **Phenyl methanesulfonate** for  $^1\text{H}$  NMR or 50-100 mg for  $^{13}\text{C}$  NMR.[3]
- Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform- $d$ ,  $\text{CDCl}_3$ ) in a clean, dry vial.[4][5]
- Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.[5]
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing ( $\delta = 0.00$  ppm).[3]
- Cap the NMR tube securely.

#### Instrument Parameters:

- Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- $^1\text{H}$  NMR:
  - Pulse Program: Standard single-pulse experiment.
  - Number of Scans: 16-64, depending on the concentration.
  - Relaxation Delay: 1-2 seconds.
  - Spectral Width: 0-12 ppm.
- $^{13}\text{C}$  NMR:
  - Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).
  - Number of Scans: 1024 or more, depending on the concentration.
  - Relaxation Delay: 2-5 seconds.
  - Spectral Width: 0-200 ppm.

#### Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase correct the spectrum.
- Perform baseline correction.
- Reference the spectrum to the internal standard (TMS at 0.00 ppm).
- Integrate the signals in the  $^1\text{H}$  NMR spectrum to determine the relative proton ratios.

## Infrared (IR) Spectroscopy (ATR-FTIR)

### Sample Preparation:

As **Phenyl methanesulfonate** is a solid, Attenuated Total Reflectance (ATR) is a suitable and straightforward technique that requires minimal sample preparation.

- Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[\[6\]](#)
- Place a small amount of the solid **Phenyl methanesulfonate** sample directly onto the center of the ATR crystal.[\[7\]](#)

### Instrument Parameters:

- Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- Scan Range: Typically  $4000\text{--}400\text{ cm}^{-1}$ .
- Resolution:  $4\text{ cm}^{-1}$ .
- Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.[\[7\]](#)

### Data Acquisition:

- Collect a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

- Lower the ATR press arm to ensure firm and even contact between the solid sample and the crystal.[\[7\]](#)
- Collect the sample spectrum.

## Mass Spectrometry (MS) - Electron Impact (EI)

### Sample Introduction:

For a solid sample like **Phenyl methanesulfonate**, direct insertion probe is a common method for sample introduction.

- Load a small amount of the solid sample into a capillary tube.
- Insert the capillary tube into the direct insertion probe.
- Introduce the probe into the ion source of the mass spectrometer.
- Gradually heat the probe to volatilize the sample directly into the ion source.[\[8\]](#)

### Instrument Parameters:

- Ionization Mode: Electron Impact (EI).
- Electron Energy: 70 eV.[\[9\]](#)
- Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
- Scan Range: A typical range would be m/z 40-400 to encompass the molecular ion and expected fragments.

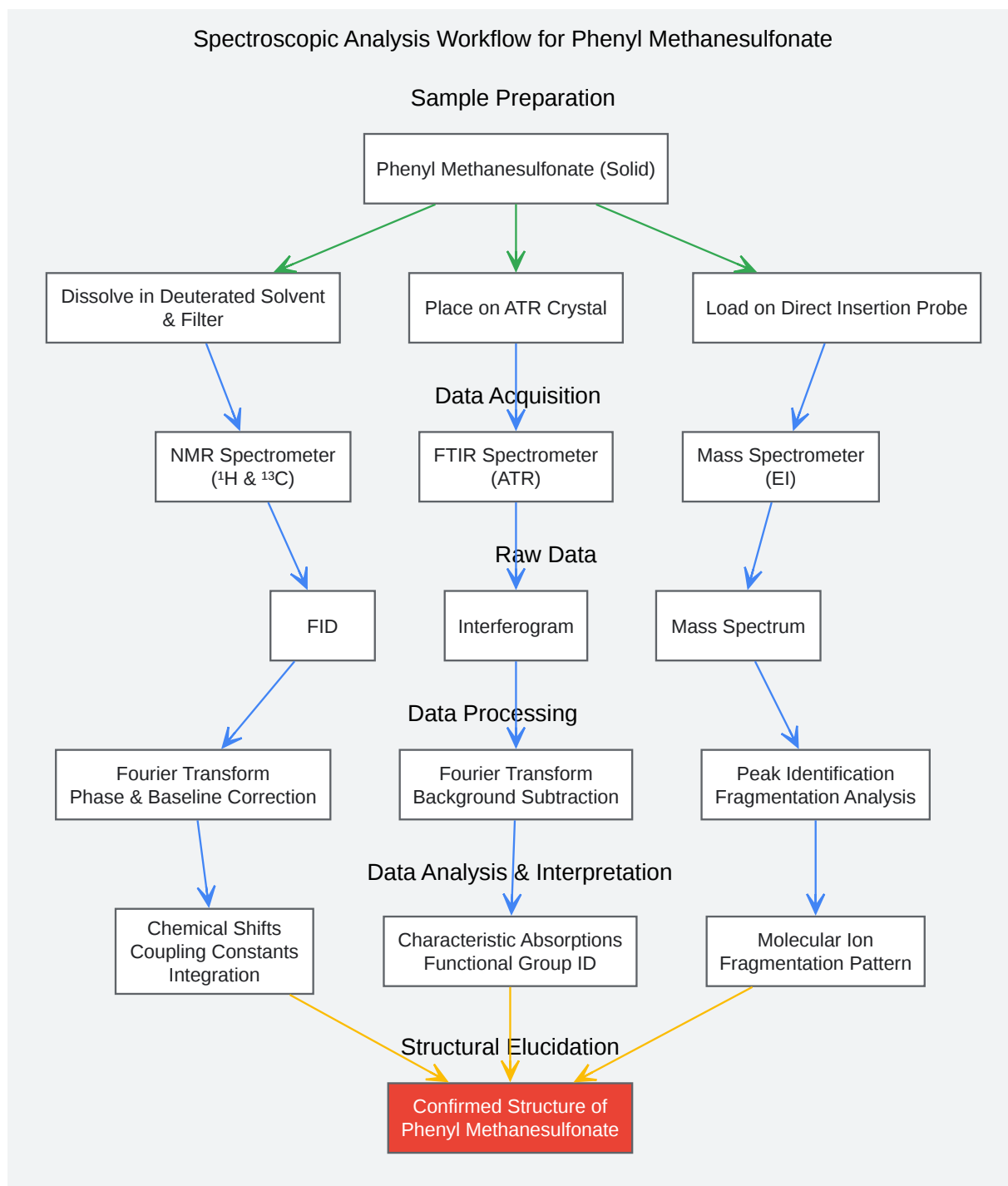
### Data Acquisition and Analysis:

- Acquire the mass spectrum as the sample is volatilized.
- Identify the molecular ion peak ( $[M]^+$ ), which corresponds to the molecular weight of the compound.

- Analyze the fragmentation pattern to identify characteristic fragment ions. This information can be used to confirm the structure of the molecule.

## Workflow and Data Relationships

The following diagram illustrates the general workflow for obtaining and interpreting the spectroscopic data for **Phenyl methanesulfonate**.



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Caption: Workflow for Spectroscopic Analysis.



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